molecular formula C23H18N6O3S B3866053 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No. B3866053
M. Wt: 458.5 g/mol
InChI Key: VQAKDPYJEGLIBH-BUVRLJJBSA-N
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Description

The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(4-nitrobenzylidene)acetohydrazide” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention in the last decades due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .


Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .


Molecular Structure Analysis

The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .


Chemical Reactions Analysis

1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents. The most common methods use different activated halogenated compounds in basic medium .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year . Due to their usefulness, the discovery and development of more effective and potent compounds is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3S/c30-21(25-24-15-17-11-13-20(14-12-17)29(31)32)16-33-23-27-26-22(18-7-3-1-4-8-18)28(23)19-9-5-2-6-10-19/h1-15H,16H2,(H,25,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAKDPYJEGLIBH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
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2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide

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